molecular formula C12H19N3O2 B8256277 Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Cat. No.: B8256277
M. Wt: 237.30 g/mol
InChI Key: YWMWILKXJQVQBG-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine: In medicine, the compound’s potential therapeutic applications are being explored. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific molecular targets makes it a valuable compound for developing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is unique due to the presence of the methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-10-8-14(5-6-15(10)13-9)11(16)17-12(2,3)4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMWILKXJQVQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(CC2=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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